AZD4547 is a small molecule inhibitor specifically designed to target fibroblast growth factor receptors, particularly fibroblast growth factor receptor 1. This compound has gained attention for its potential therapeutic applications in various cancers characterized by aberrant fibroblast growth factor receptor signaling. It was developed by AstraZeneca and has been the subject of numerous studies aimed at understanding its efficacy and mechanism of action in cancer treatment.
AZD4547 belongs to the class of compounds known as selective fibroblast growth factor receptor inhibitors. It is classified as an experimental drug that is undergoing clinical evaluation for its effectiveness against tumors with specific genetic alterations, such as those exhibiting fibroblast growth factor receptor amplification or mutation. The compound's development stems from the need for targeted therapies in oncology, particularly for non-small cell lung cancer and other malignancies where fibroblast growth factor signaling plays a critical role.
The synthesis of AZD4547 involves several key steps, primarily focusing on the conjugation of various chemical moieties to achieve the desired pharmacological properties.
AZD4547 has a complex molecular structure that contributes to its selective inhibition properties. The chemical formula is C27H31N5O2, with a molecular weight of approximately 463.6 g/mol.
AZD4547 undergoes several chemical reactions that are pertinent to its function as an inhibitor:
The mechanism by which AZD4547 exerts its therapeutic effects involves:
Data from studies indicate that treatment with AZD4547 results in significant downregulation of target genes associated with tumor progression, demonstrating its potential as an effective anti-cancer agent.
AZD4547 exhibits several notable physical and chemical properties:
AZD4547 has been extensively studied for its applications in cancer therapy:
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8